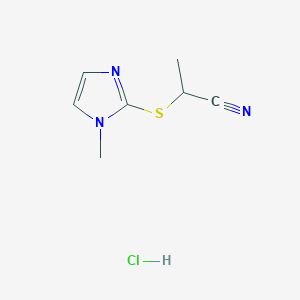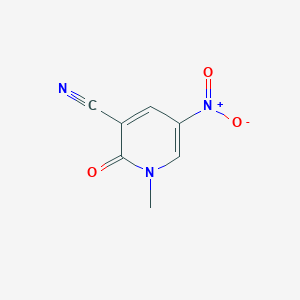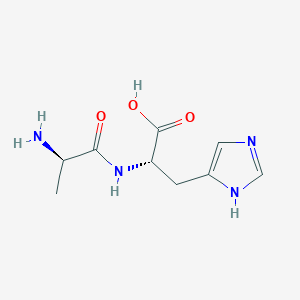
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties, including anticancer, anti-HIV, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, as an anti-HIV agent, it targets the LEDGF/p75-binding site on HIV-1 integrase, inhibiting the integration of viral DNA into the host genome . This interaction disrupts the viral replication cycle, thereby exerting its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may enhance its solubility and bioavailability .
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-8-6-10-5-4-9(8)11-7;/h2-3,10H,4-6H2,1H3;1H |
InChI-Schlüssel |
LAAOFARTKBQWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CNCC2)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)


![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)


![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)


